molecular formula C11H12N4OS B12933633 2-ethylsulfanyl-N-(1,2,4-triazol-4-yl)benzamide CAS No. 663186-01-4

2-ethylsulfanyl-N-(1,2,4-triazol-4-yl)benzamide

Cat. No.: B12933633
CAS No.: 663186-01-4
M. Wt: 248.31 g/mol
InChI Key: AUKAKIFQXQMYIV-UHFFFAOYSA-N
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Description

2-(Ethylthio)-N-(4H-1,2,4-triazol-4-yl)benzamide is a chemical compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylthio)-N-(4H-1,2,4-triazol-4-yl)benzamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds under acidic or basic conditions.

    Introduction of the Ethylthio Group: The ethylthio group can be introduced via a nucleophilic substitution reaction using ethylthiol and an appropriate leaving group.

    Formation of the Benzamide Moiety: The benzamide moiety can be synthesized by reacting aniline derivatives with acyl chlorides or anhydrides.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylthio)-N-(4H-1,2,4-triazol-4-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted benzamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antifungal, and antibacterial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Ethylthio)-N-(4H-1,2,4-triazol-4-yl)benzamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The ethylthio group may enhance the compound’s binding affinity and selectivity. The benzamide moiety can contribute to the overall stability and solubility of the compound.

Comparison with Similar Compounds

Similar Compounds

    4-(1H-1,2,4-Triazol-1-yl)benzoic acid: Known for its anticancer properties.

    2,6-Bis(1,2,3-triazol-4-yl)pyridine: Used in coordination chemistry and supramolecular assemblies.

    3-(5-(Pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid: Studied for its metal coordination complexes.

Uniqueness

2-(Ethylthio)-N-(4H-1,2,4-triazol-4-yl)benzamide is unique due to the presence of the ethylthio group, which can enhance its biological activity and binding properties. Its combination of the triazole ring and benzamide moiety also provides a versatile platform for further chemical modifications and applications.

Biological Activity

2-Ethylsulfanyl-N-(1,2,4-triazol-4-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a benzamide structure linked to a triazole moiety, which is known for various biological activities including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this compound based on recent studies and findings.

Structure and Synthesis

The compound's structure can be described as follows:

  • Benzamide moiety : Provides a framework for biological activity.
  • 1,2,4-Triazole ring : Known for enhancing pharmacological properties.
  • Ethylsulfanyl group : May contribute to the compound's lipophilicity and overall stability.

Synthesis methods typically involve multi-step processes including the formation of the triazole ring through cyclization reactions. Various synthetic routes have been reported that yield high purity and yield of the target compound.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The compound has shown promising results in inhibiting cancer cell proliferation across various cell lines.

Cell LineIC50 (µM)Reference
HCT-1160.025
MCF-70.030
SK-BR30.035

The mechanism of action appears to involve the inhibition of specific enzymes associated with cancer cell growth, such as tyrosinase, which is crucial for melanin production and is implicated in certain cancers .

Antimicrobial Activity

The compound has also demonstrated significant antimicrobial properties against various pathogens. In vitro studies indicate that it exhibits strong inhibitory effects against bacterial strains such as Staphylococcus aureus and Escherichia coli.

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus8
Escherichia coli16
Candida albicans32

These findings suggest that the compound could be developed further as an antimicrobial agent.

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial effects, this compound has been evaluated for anti-inflammatory activity. Studies have shown that it can significantly reduce inflammatory markers in cellular models.

Case Studies

A notable study involved testing the compound against various cancer cell lines and comparing its efficacy with standard chemotherapeutic agents. The results indicated that this compound not only inhibited cell growth but also induced apoptosis in cancer cells.

Another investigation focused on its antimicrobial properties where it was tested alongside conventional antibiotics. The results showed synergistic effects when combined with certain antibiotics, suggesting potential for use in combination therapies.

Properties

CAS No.

663186-01-4

Molecular Formula

C11H12N4OS

Molecular Weight

248.31 g/mol

IUPAC Name

2-ethylsulfanyl-N-(1,2,4-triazol-4-yl)benzamide

InChI

InChI=1S/C11H12N4OS/c1-2-17-10-6-4-3-5-9(10)11(16)14-15-7-12-13-8-15/h3-8H,2H2,1H3,(H,14,16)

InChI Key

AUKAKIFQXQMYIV-UHFFFAOYSA-N

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NN2C=NN=C2

Origin of Product

United States

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